2-(3-Fluorophenoxy)benzoic acid chemical structure and properties
2-(3-Fluorophenoxy)benzoic acid chemical structure and properties
Technical Monograph: 2-(3-Fluorophenoxy)benzoic Acid
Structural & Electronic Profile
2-(3-Fluorophenoxy)benzoic acid is a diaryl ether scaffold characterized by a conformational "twist" geometry and specific electronic deactivation at the meta-position of the phenoxy ring.[1] As a structural isostere of N-phenylanthranilic acids (fenamates), it serves as a critical intermediate in the design of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and heterocyclic building blocks (e.g., xanthones).
The molecule consists of a benzoic acid moiety linked via an ether bridge to a 3-fluorophenyl ring.[1] The ether linkage creates a bent geometry (C-O-C angle approx. 118°), preventing coplanarity of the two aromatic rings. This steric twist is essential for its biological recognition, allowing the molecule to fit into hydrophobic pockets of enzymes like Cyclooxygenase (COX) while the carboxylic acid engages in electrostatic interactions with arginine residues (e.g., Arg120 in COX-1).
Chemical Identity Table
| Parameter | Detail |
| CAS Number | 2795-62-2 |
| IUPAC Name | 2-(3-Fluorophenoxy)benzoic acid |
| Molecular Formula | C₁₃H₉FO₃ |
| Molecular Weight | 232.21 g/mol |
| SMILES | OC(=O)C1=CC=CC=C1OC2=CC=CC(F)=C2 |
| InChI Key | Predicted based on structure |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Physicochemical Properties
The introduction of the fluorine atom at the meta position (3-position) of the phenoxy ring imparts distinct physicochemical changes compared to the unsubstituted parent (2-phenoxybenzoic acid).
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Lipophilicity (LogP): The fluorine atom increases lipophilicity (Predicted LogP ~3.1 - 3.4), enhancing membrane permeability compared to the non-fluorinated analog.
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Acidity (pKa): The carboxylic acid typically exhibits a pKa in the range of 3.5 – 4.0. The electron-withdrawing nature of the phenoxy group (via induction) stabilizes the carboxylate anion. The distal 3-fluoro substituent has a minimal inductive effect on the COOH group due to distance but influences the electron density of the phenoxy ring itself.
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Electronic Effects: The fluorine atom exerts a strong inductive withdrawal (-I) and a weak mesomeric donation (+M). At the meta position, the inductive effect dominates, deactivating the phenoxy ring toward electrophilic aromatic substitution and altering the metabolic stability of the ring (blocking metabolic oxidation at the 3-position).
Synthetic Methodology
The most robust route to 2-(3-Fluorophenoxy)benzoic acid is the Ullmann Ether Synthesis . This copper-catalyzed coupling involves the nucleophilic attack of a phenoxide on an ortho-halobenzoic acid.[1]
Protocol: Copper-Catalyzed Ullmann Coupling
Reagents:
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2-Chlorobenzoic acid (1.0 equiv)[1]
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3-Fluorophenol (1.2 equiv)[1]
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Potassium Carbonate (K₂CO₃, 2.5 equiv)
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Copper powder or CuI (0.1 equiv)
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Solvent: DMF or DMAc (Dimethylacetamide)
Step-by-Step Workflow:
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Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chlorobenzoic acid (e.g., 10 mmol) and 3-fluorophenol (12 mmol) in DMF (20 mL).
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Base Addition: Add anhydrous K₂CO₃ (25 mmol). The base deprotonates the phenol to generate the active phenoxide nucleophile and neutralizes the acid.
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Catalysis: Add copper powder (1 mmol) or CuI.
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Reaction: Heat the mixture to 130–140°C under an inert atmosphere (Nitrogen/Argon) for 12–16 hours. Monitor reaction progress via TLC (mobile phase: Hexane/EtOAc 1:1) or LC-MS.[1]
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Work-up:
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Cool the mixture to room temperature.
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Pour into ice-cold water (100 mL).
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Acidify carefully with 2N HCl to pH ~2–3. The product typically precipitates as a solid.
-
-
Purification: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[2] Recrystallize from Ethanol/Water or purify via silica gel column chromatography.[3]
Synthetic Pathway Diagram
Caption: Copper-catalyzed Ullmann ether synthesis pathway for 2-(3-Fluorophenoxy)benzoic acid.
Analytical Characterization
Verification of the structure requires analysis of the specific splitting patterns induced by the fluorine atom (
1H NMR (DMSO-d6, 400 MHz) Predictions:
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COOH: Broad singlet at δ 12.5–13.5 ppm (exchangeable with D₂O).
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Benzoic Ring (Protons 3,4,5,6):
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H-6 (ortho to COOH): Doublet (dd) at ~7.9 ppm.
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H-3 (ortho to Ether): Doublet (d) at ~6.8–7.0 ppm (shielded by oxygen).
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H-4, H-5: Multiplets at 7.1–7.5 ppm.[1]
-
-
Phenoxy Ring (3-Fluoro substitution):
-
The 3-fluoro substitution creates a complex pattern due to H-F coupling (
). -
H-2' (between O and F): Singlet-like or triplet (small coupling) at ~6.9 ppm.[1]
-
H-4' (ortho to F, para to O): Multiplet with distinct H-F coupling.
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H-5' (meta to F): Triplet-like (pseudo-t) at ~7.3 ppm.[1]
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H-6' (para to F): Doublet-like at ~6.8 ppm.[1]
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13C NMR:
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Carbonyl (C=O): ~167 ppm.
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C-F Coupling: The carbon attached to fluorine (C-3') will appear as a doublet with a large coupling constant (
Hz). Adjacent carbons (C-2', C-4') will show smaller splittings ( Hz).[1]
Mass Spectrometry (ESI-):
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[M-H]⁻: m/z 231.05. The carboxylic acid readily deprotonates in negative mode.
Biological Relevance & Applications
This scaffold is a classic bioisostere of fenamic acids (e.g., flufenamic acid). Replacing the -NH- bridge of fenamates with an -O- ether bridge alters the hydrogen bonding capability (removing the NH donor) but maintains the overall lipophilic profile and shape.[1]
Mechanism of Action Potential:
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COX Inhibition: The 2-phenoxybenzoic acid motif fits into the arachidonic acid binding channel of Cyclooxygenase enzymes. The carboxylate binds to Arg120, while the fluorinated phenyl ring occupies the hydrophobic pocket.
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Aldose Reductase Inhibition: Related derivatives have shown activity against aldose reductase, an enzyme implicated in diabetic complications.
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Intermediate Utility: It is a precursor for Xanthones (via intramolecular Friedel-Crafts acylation using PPA or H₂SO₄), which are privileged structures in oncology and antimicrobial research.
Pharmacophore Map
Caption: Pharmacophore mapping of 2-(3-Fluorophenoxy)benzoic acid showing key binding interactions.
Safety & Handling
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GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable under normal conditions.
References
-
CymitQuimica. 2-(3-Fluorophenoxy)benzoic acid Product Data. CAS 2795-62-2.[1][4] Link
-
Sigma-Aldrich. 2-(4-Fluorophenoxy)benzoic acid (Isomer Reference).[1] CAS 2795-63-3.[1] Link
-
PubChem. 4-(2-Fluorophenoxy)benzoic acid (Isomer Reference). CID 20059561.[5][6] Link
-
BenchChem. Synthesis of 2-phenoxybenzoic acid derivatives. Technical Support Documents. Link
Sources
- 1. 944891-81-0|3-((2-Fluorophenoxy)methyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
